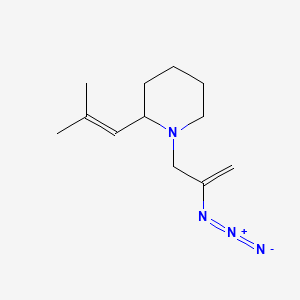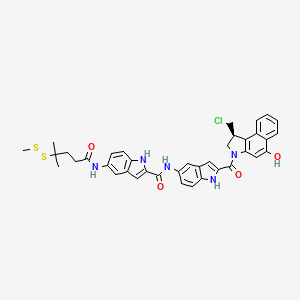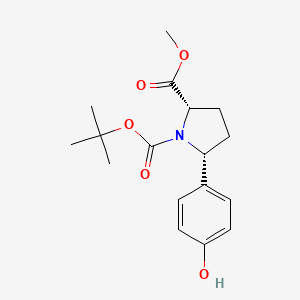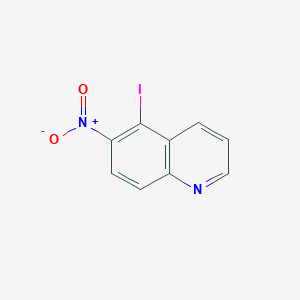![molecular formula C14H20ClN3O4 B11833112 N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]](/img/structure/B11833112.png)
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] is a chemical compound that belongs to the class of N-Boc-protected amines. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is characterized by the presence of a tert-butyl group, a chloropyrazine moiety, and a carbamate linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] typically involves the reaction of tert-butyl (3-chloropyrazin-2-yl)carbamate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of N-Boc-protected compounds often employs scalable and sustainable methods. For instance, the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor can be used for the quantitative deprotection of the tert-butyl carbamate group under solvent-free conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Substitution: Depending on the nucleophile, products can include substituted pyrazines with various functional groups.
Aplicaciones Científicas De Investigación
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, facilitating various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-protected aniline: Used in the synthesis of aromatic amines.
N-Boc-protected pyrrole: Employed in the synthesis of heterocyclic compounds.
Uniqueness
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] is unique due to its chloropyrazine moiety, which imparts distinct chemical reactivity and potential biological activity compared to other N-Boc-protected compounds.
Propiedades
Fórmula molecular |
C14H20ClN3O4 |
|---|---|
Peso molecular |
329.78 g/mol |
Nombre IUPAC |
tert-butyl N-(3-chloropyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-9(15)16-7-8-17-10/h7-8H,1-6H3 |
Clave InChI |
DTJPYVDSXFZJDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=NC=CN=C1Cl)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)-](/img/structure/B11833035.png)
![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)
![2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B11833055.png)

![1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11833070.png)


![[(2R,4aR,7aS)-1-acetyl-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl acetate](/img/structure/B11833082.png)





![3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole](/img/structure/B11833121.png)
